molecular formula C17H25NO2 B10976728 N-Cyclooctyl-2-(4-methoxyphenyl)acetamide

N-Cyclooctyl-2-(4-methoxyphenyl)acetamide

Cat. No.: B10976728
M. Wt: 275.4 g/mol
InChI Key: MODDVGADAQKQTL-UHFFFAOYSA-N
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Description

N-Cyclooctyl-2-(4-methoxyphenyl)acetamide is an organic compound belonging to the class of phenylacetamides It is characterized by the presence of a cyclooctyl group attached to the nitrogen atom and a methoxyphenyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclooctyl-2-(4-methoxyphenyl)acetamide typically involves the reaction of cyclooctylamine with 2-(4-methoxyphenyl)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Cyclooctyl-2-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-Cyclooctyl-2-(4-methoxyphenyl)ethylamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-Cyclooctyl-2-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclooctyl-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclooctyl-2-(4-methoxyphenyl)acetamide is unique due to the presence of both the cyclooctyl and methoxyphenyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

N-cyclooctyl-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C17H25NO2/c1-20-16-11-9-14(10-12-16)13-17(19)18-15-7-5-3-2-4-6-8-15/h9-12,15H,2-8,13H2,1H3,(H,18,19)

InChI Key

MODDVGADAQKQTL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2CCCCCCC2

Origin of Product

United States

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